2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide
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Overview
Description
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxybutyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4,4,4-trifluoro-3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major product is 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, such as 2-azido-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide or 2-thiocyanato-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide.
Scientific Research Applications
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can form hydrogen bonds with the target, further stabilizing the interaction. The chloro group can participate in nucleophilic substitution reactions, modifying the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,4,4-trifluoromethyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-aminobutyl)propanamide
Uniqueness
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct chemical properties. The hydroxy group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and stability. This combination makes the compound particularly useful in applications requiring specific interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF3NO2/c1-4(8)6(14)12-3-2-5(13)7(9,10)11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQPNWNWRTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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